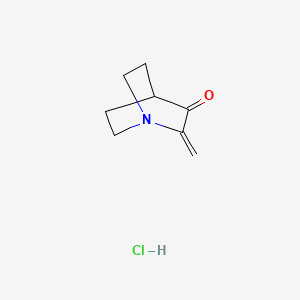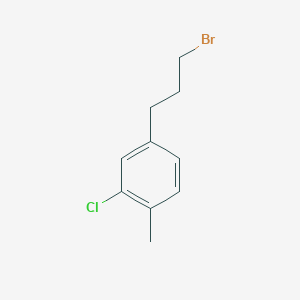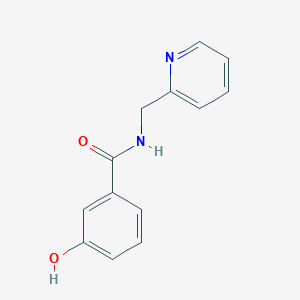
Silane, dimethoxy-2-propenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, dimethoxy-2-propenyl- is an organosilicon compound with the molecular formula C5H12O2Si It is characterized by the presence of two methoxy groups and an allyl group attached to a silicon atom
Métodos De Preparación
Silane, dimethoxy-2-propenyl- can be synthesized through several methods. One common approach involves the palladium-catalyzed allylic silylation using allylic alcohols and disilanes as precursors. This reaction proceeds smoothly under mild and neutral conditions, making it suitable for the synthesis of regio- and stereodefined allylsilanes . Another method involves the use of nickel-catalyzed regiodivergent synthesis from allylic alcohols, which provides good yields and excellent selectivity .
Análisis De Reacciones Químicas
Silane, dimethoxy-2-propenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include copper hydride, nickel catalysts, and palladium catalysts. .
Aplicaciones Científicas De Investigación
Silane, dimethoxy-2-propenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of biologically active molecules.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone polymers and as an additive in the formulation of specialty materials
Mecanismo De Acción
The mechanism of action of dimethoxyallylsilane involves its ability to undergo various chemical transformations, which allows it to interact with different molecular targets. For example, in organic synthesis, it can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular pathways involved in its reactions are influenced by the presence of catalysts and other reagents .
Comparación Con Compuestos Similares
Silane, dimethoxy-2-propenyl- can be compared with other similar compounds, such as:
Dimethoxydimethylsilane: Used in the synthesis of macroporous silica aerogels and dielectric silicone elastomers.
Diethoxymethylsilane: Employed in the preparation of optically active 3,3-diarylpropanoate derivatives.
Dimorpholindimethoxysilane: Utilized as an external donor in propylene polymerization. These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the uniqueness of dimethoxyallylsilane in certain contexts.
Propiedades
Fórmula molecular |
C5H12O2Si |
|---|---|
Peso molecular |
132.23 g/mol |
Nombre IUPAC |
dimethoxy(prop-2-enyl)silane |
InChI |
InChI=1S/C5H12O2Si/c1-4-5-8(6-2)7-3/h4,8H,1,5H2,2-3H3 |
Clave InChI |
HAPKKYLOHNZLFM-UHFFFAOYSA-N |
SMILES canónico |
CO[SiH](CC=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[isopropyl(methyl)amino]-6-nitro-1H-benzimidazole](/img/structure/B8713626.png)


![4,5,6,7-TETRAHYDRO-FURO[3,2-C]PYRIDINE-4-METHANOL](/img/structure/B8713665.png)
![Carbamic acid, N-[[4-(diethoxymethyl)phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B8713672.png)








